

Application Notes and Protocols: Radiolabeling of Trofolastat with Technetium-99m

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the radiolabeling of **Trofolastat**, a prostate-specific membrane antigen (PSMA)-targeting small molecule, with technetium-99m (^{99m}Tc). The resulting radiopharmaceutical, [^{99m}Tc]Tc-**Trofolastat**, is a valuable tool for single-photon emission computed tomography (SPECT) imaging in prostate cancer research and clinical applications.[1][2][3][4]

Trofolastat is a urea-based ligand that binds with high affinity to PSMA, a protein overexpressed on the surface of prostate cancer cells.[1][5] When labeled with the gamma-emitting radionuclide ^{99m}Tc, it allows for the non-invasive visualization of PSMA-positive tissues.[1][3]

Principle of Radiolabeling

The radiolabeling of **Trofolastat** with ^{99m}Tc is typically achieved through a chelator-based approach. The **Trofolastat** molecule is conjugated to a bifunctional chelator that can stably coordinate the technetium-99m metal ion. The process involves the reduction of pertechnetate ([^{99m}Tc]TcO₄⁻), obtained from a ⁹⁹Mo/^{99m}Tc generator, to a lower oxidation state using a reducing agent, typically stannous chloride (SnCl₂). The reduced ^{99m}Tc is then chelated by the ligand attached to **Trofolastat**, forming the stable [^{99m}Tc]Tc-**Trofolastat** complex.

Materials and Equipment



- Trofolastat precursor (conjugated with a suitable chelator)
- Sodium pertechnetate ([99mTc]NaTcO4) solution from a commercial 99Mo/99mTc generator
- Stannous chloride (SnCl2) solution
- Sterile, pyrogen-free water for injection
- 0.9% Sodium chloride solution
- Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
- Sterile reaction vials
- Heating block or water bath
- Dose calibrator
- Radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) system for quality control
- 0.22 μm sterile filter

Experimental ProtocolsPreparation of Reagents

- Trofolastat Solution: Prepare a stock solution of the Trofolastat precursor at a
 concentration of 1 mg/mL in sterile water or a suitable buffer. The optimal concentration may
 need to be determined empirically.
- Stannous Chloride Solution: Prepare a fresh solution of stannous chloride (e.g., 1 mg/mL) in 0.01 M HCl to prevent hydrolysis.

Radiolabeling Procedure

The following is a general "wet chemistry" protocol that can be optimized for specific laboratory conditions.[6]



- In a sterile reaction vial, add a specific amount of the Trofolastat precursor solution (e.g., 50 μg).[6]
- Add an optimized amount of stannous chloride solution (e.g., 40 μg).[6]
- Add the desired amount of [99mTc]NaTcO₄ solution (e.g., up to 740 MBq) to the vial.[6]
- Adjust the pH of the reaction mixture to the optimal range (e.g., pH 5-7) using 0.1 M HCl or 0.1 M NaOH if necessary.[6]
- Gently mix the contents of the vial.
- Incubate the reaction mixture at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 20 minutes).[7]
- Allow the vial to cool to room temperature.
- Perform quality control checks to determine the radiochemical purity.
- If necessary, the final product can be purified by passing it through a 0.22 μm filter.[6]

Quality Control

Quality control is essential to ensure the purity and stability of the radiolabeled product before any in vitro or in vivo use.

- Radiochemical Purity (RCP): The percentage of ^{99m}Tc that has been successfully incorporated into the **Trofolastat** complex is determined using radio-TLC or radio-HPLC.[6] [7][8] Common impurities include free pertechnetate ([^{99m}Tc]TcO₄⁻) and reduced/hydrolyzed technetium ([^{99m}Tc]TcO₂).[9][10]
 - Radio-TLC: A common method involves using two different solvent systems to separate the labeled compound from impurities. For example, one strip can be developed in saline to determine the amount of [99mTc]TcO₂, while another strip developed in a different solvent (e.g., methanol/acetone) can separate the labeled compound from free [99mTc]TcO₄-.



- Radio-HPLC: A reversed-phase HPLC system with a radioactivity detector provides a more precise quantification of the different radiochemical species.
- Stability: The stability of the [99mTc]Tc-**Trofolastat** complex should be assessed over time in saline and in human serum to ensure it remains intact under physiological conditions.[6][11]

Data Presentation

The following tables summarize typical quantitative data obtained during the radiolabeling and quality control of ^{99m}Tc-labeled PSMA inhibitors, which can be expected for [^{99m}Tc]Tc-**Trofolastat**.

Table 1: Optimization of Radiolabeling Parameters

Parameter	Range Tested	Optimal Value	Resulting Radiochemical Yield (%)	Reference
Ligand Amount (μg)	10 - 70	50	60 ± 5	[6]
SnCl ₂ Amount (μg)	20 - 80	40	>95	[6]
рН	3, 5, 7	7	>95	[6]

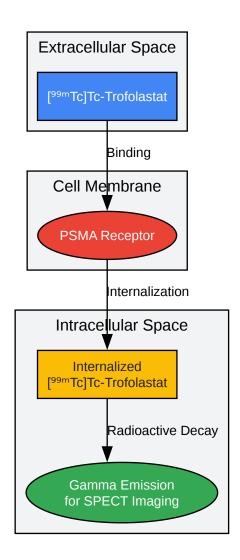
Table 2: Quality Control and Stability Data

Parameter	Method	Result	Reference
Radiochemical Purity (RCP)	Radio-HPLC/TLC	> 95%	[8][11]
Stability in Saline (6h)	Radio-TLC	> 95%	[11]
Stability in Human Serum (6h)	Radio-TLC	> 95%	[11]



Visualizations Signaling Pathway and Mechanism of Action

Trofolastat targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein. Upon binding, the [99mTc]Tc-**Trofolastat** complex is internalized by the cancer cell, allowing for intracellular accumulation of the radiotracer and subsequent imaging.



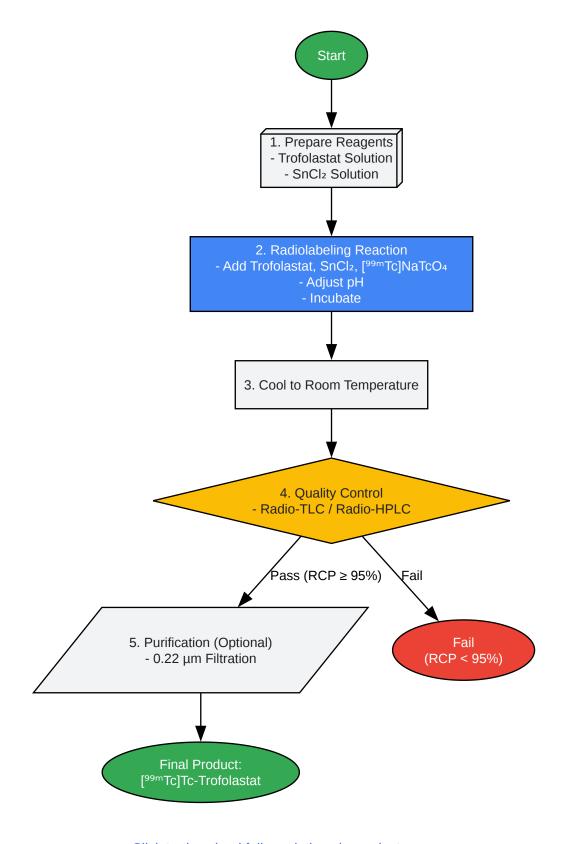
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Caption: Mechanism of [99mTc]Tc-**Trofolastat** uptake for SPECT imaging.

Experimental Workflow

The following diagram illustrates the key steps in the radiolabeling and quality control process.





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Caption: Workflow for the radiolabeling of **Trofolastat** with ^{99m}Tc.







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